molecular formula C12H17N3O B7476061 2-(4-Methylpiperidino)nicotinamide

2-(4-Methylpiperidino)nicotinamide

Cat. No.: B7476061
M. Wt: 219.28 g/mol
InChI Key: MNOXJQJWKZYLPK-UHFFFAOYSA-N
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Description

2-(4-Methylpiperidino)nicotinamide is a synthetic nicotinamide derivative characterized by a 4-methylpiperidine substituent at the 2-position of the nicotinamide core. This structural modification distinguishes it from naturally occurring nicotinamide analogs such as nicotinamide mononucleotide (NMN) and nicotinamide adenine dinucleotide (NAD+). The compound’s unique substitution pattern may influence its solubility, bioavailability, and biological activity, particularly in pathways involving NAD+ metabolism, aging, and cellular energy regulation.

Properties

IUPAC Name

2-(4-methylpiperidin-1-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-9-4-7-15(8-5-9)12-10(11(13)16)3-2-6-14-12/h2-3,6,9H,4-5,7-8H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOXJQJWKZYLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=CC=N2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence outlines a validated UPLC-MS/MS method for detecting seven nicotinamide compounds in health foods . Below is a detailed comparison:

Structural and Functional Differences

  • Nicotinamide: The simplest form, lacking additional functional groups.
  • NMN : A ribonucleotide with a phosphate group, enhancing its role as a direct NAD+ precursor. NMN is water-soluble and shows higher absorption efficiency .
  • NADH : The reduced form of NAD+, involved in mitochondrial electron transport. It is less stable than NMN and prone to degradation under certain conditions .
  • This modification may also affect interactions with enzymes like nicotinamide phosphoribosyltransferase (NAMPT) .

Analytical Performance

The UPLC-MS/MS method validated in the studies achieved the following parameters for nicotinamide analogs, which could extend to 2-(4-Methylpiperidino)nicotinamide:

Parameter Range/Value for Nicotinamide Analogs Implications for this compound
Linear Range 0.02–1.00 μg/mL Comparable linearity expected due to structural similarity.
Detection Limit (LOD) 0.075–0.600 μg/mL Slightly higher LOD possible due to increased lipophilicity.
Recovery Rate 84.6%–108.6% Similar recovery if extracted with 10% methanol-water, optimized for polar-lipophilic balance .
Precision (RSD) 2.1%–8.7% (intra-day) Robust precision likely due to MRM mode’s selectivity .

Extraction and Detection Efficiency

  • Extraction Solvent: 10% methanol-water was optimal for nicotinamide analogs, balancing solubility and extraction efficiency . For this compound, higher methanol content might improve recovery due to its lipophilic side chain.
  • Chromatography: The method used a Glycan BEH Amide column, which separates polar compounds effectively. The methylpiperidino group may slightly increase retention time compared to NMN or nicotinamide .
  • Mass Spectrometry : ESI+ and ESI− modes were employed for ionizing analogs. The compound’s tertiary amine group in the piperidine ring would favor ESI+ mode, producing [M+H]+ ions with high sensitivity .

Research Findings and Implications

  • Regulatory Relevance: The validated method supports quality control of nicotinamide-containing health products, ensuring accurate labeling and detecting adulterants . For this compound, this approach could verify purity in synthetic formulations.
  • Biological Potential: While NMN and NADH are well-studied for NAD+ boosting, this compound’s modified structure may offer advantages in stability or tissue targeting, warranting further study .

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